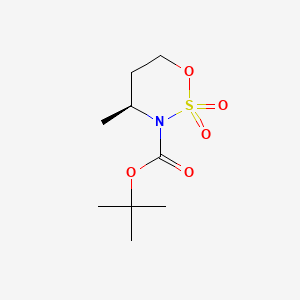
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-(Aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride, commonly referred to as AMTCA, is a cyclopropane-based organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in various synthesis reactions, including the synthesis of various functionalized molecules and polymers. Additionally, it has been used in a variety of biochemical and physiological experiments to study the effects of different compounds on biological systems.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Multigram Synthesis : Artamonov et al. (2010) developed a simple and efficient procedure for the multigram synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, a method that starts from L-serine and produces gram quantities of the compound in one synthetic run (Artamonov et al., 2010).
Biological Activities and Applications
- Role in Natural Compounds : A study by Coleman and Hudson (2016) emphasizes the biological diversity of natural products containing the cyclopropane moiety, like 1-aminocyclopropane-1-carboxylic acid and its analogs. These compounds exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumor activities (Coleman & Hudson, 2016).
Role in Plant Biology
- Ethylene Precursor in Plants : Li et al. (2021) discuss the role of 1-amino-cyclopropane-1-carboxylic acid (ACC), a precursor of the plant hormone ethylene, suggesting that ACC may serve as a signal molecule in plants independent of its role in ethylene biosynthesis (Li et al., 2021).
- Influence on Plant Stress Responses : The work of Kalantari et al. (2000) delves into the relationship between 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), a metabolite of ACC, and its role in regulating ethylene production in plants under stress (Kalantari et al., 2000).
- ACC in Plant Growth and Development : Vanderstraeten and Van Der Straeten (2017) provide insights into the regulation of ACC synthesis, its transport within plants, and its potential role as an ethylene-independent signal in various plant processes (Vanderstraeten & Van Der Straeten, 2017).
Industrial and Synthetic Applications
- Biocatalytic Synthesis : Zhu et al. (2018) highlight the biocatalytic asymmetric synthesis of N-Boc-vinyl-ACCA ethyl ester using a newly isolated bacterial strain, underscoring the potential industrial application of these compounds in drug research and development (Zhu et al., 2018).
Propriétés
IUPAC Name |
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-5(3,2-10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLORUMHTDSBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)